molecular formula C10H15Cl2NO B1432159 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride CAS No. 1609403-37-3

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride

Cat. No.: B1432159
CAS No.: 1609403-37-3
M. Wt: 236.13 g/mol
InChI Key: LCMJIIYOMSCHEQ-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride is a chemical compound of significant interest in organic and medicinal chemistry research. This amine derivative features a chlorobenzyl group and a propanol backbone, a structural motif found in various pharmacologically active molecules. For instance, the related compound propranolol, a non-selective beta-adrenergic receptor blocking agent, shares the 1-propanolamine structural element and is extensively used in clinical research for conditions like hypertension, angina, and arrhythmias . The specific structural configuration of 3-[(2-Chlorobenzyl)amino]-1-propanol suggests its primary value as a versatile synthetic intermediate or building block. Researchers may utilize it for the synthesis of more complex molecules, particularly in the development of potential beta-adrenergic receptor ligands or other biologically active compounds, given that the 1-propanolamine structure is a key component of known beta-blockers . Its physicochemical properties, including the hydrochloride salt form, make it suitable for various experimental applications in drug discovery and development. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant .

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c11-10-5-2-1-4-9(10)8-12-6-3-7-13;/h1-2,4-5,12-13H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMJIIYOMSCHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The core synthetic strategy involves the nucleophilic substitution of 3-chloropropanol by 2-chlorobenzylamine. The amino group of 2-chlorobenzylamine acts as a nucleophile attacking the electrophilic carbon attached to the chlorine atom in 3-chloropropanol. This reaction typically requires:

  • Base Catalysis: A suitable base such as sodium hydroxide (NaOH) is used to deprotonate the amine, increasing its nucleophilicity.
  • Solvent: Often polar solvents are employed to facilitate the reaction, such as water or alcohols.
  • Temperature Control: Mild to moderate heating (e.g., 50–80°C) to optimize reaction rate without decomposing reactants or products.
  • Reaction Time: Several hours to ensure completion.

After the formation of the free base compound, conversion to the hydrochloride salt is achieved by treating the product with hydrochloric acid (HCl), enhancing solubility and stability.

Industrial Production Methods

On the industrial scale, the synthesis adheres to the same fundamental chemical pathway but includes optimization for yield, purity, and scalability:

  • Large-scale Reactors: Use of batch or continuous reactors with precise control of temperature, stirring, and reagent addition.
  • Optimization of Stoichiometry: Careful control of molar ratios to minimize side reactions and maximize yield.
  • Purification Techniques: Crystallization, filtration, and washing steps are employed to isolate the hydrochloride salt in high purity.
  • Quality Control: Analytical methods such as HPLC and NMR are used to verify product identity and purity.

The industrial process emphasizes reproducibility and compliance with regulatory standards for pharmaceutical intermediates.

Detailed Reaction Scheme

Step Reactants Conditions Product Notes
1 2-Chlorobenzylamine + 3-chloropropanol Base (NaOH), polar solvent, 50–80°C, several hours 3-[(2-Chlorobenzyl)amino]-1-propanol (free base) Nucleophilic substitution reaction
2 Free base + HCl Acidic aqueous solution, room temperature 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride Salt formation to enhance solubility

Research Findings and Reaction Analysis

  • Reaction Mechanism: The reaction proceeds via an SN2 nucleophilic substitution where the amine attacks the electrophilic carbon bearing the chlorine in 3-chloropropanol, displacing the chloride ion.
  • Yield: Industrial processes report high isolated yields, often exceeding 80%, due to optimized reaction parameters and purification steps.
  • Side Reactions: Potential side reactions include over-alkylation or hydrolysis of reactants, which are minimized by controlled addition of reagents and maintaining optimal pH.
  • Purity: The hydrochloride salt form improves the compound's stability and crystallinity, facilitating purification.

Comparative Notes on Similar Compounds

While this compound is prepared via nucleophilic substitution involving chloropropanol and chlorobenzylamine, related compounds such as 3-[(2-Chloroethyl)amino]-1-propanol hydrochloride use analogous methods but with different alkyl halides (e.g., 2-chloroethanol) reacting with amino-propanol derivatives. This highlights the versatility of the nucleophilic substitution approach in synthesizing amino alcohol hydrochloride salts.

Summary Table of Preparation Methods

Aspect Description
Starting Materials 2-Chlorobenzylamine, 3-chloropropanol
Reaction Type Nucleophilic substitution (SN2)
Catalyst/Base Sodium hydroxide or similar base
Solvent Polar solvents (water, alcohols)
Temperature Range 50–80°C
Reaction Time Several hours (variable depending on scale)
Salt Formation Treatment with hydrochloric acid (HCl)
Purification Crystallization, filtration, washing
Yield >80% (industrial scale)
Product Form Hydrochloride salt for enhanced stability and solubility

Additional Considerations

  • Safety and Handling: Due to the presence of chlorinated aromatic amines, appropriate safety measures including ventilation, protective equipment, and waste management are essential.
  • Environmental Impact: Industrial processes aim to minimize chlorinated waste and optimize solvent recovery.
  • Scalability: The reaction conditions are adaptable from laboratory to industrial scale with appropriate engineering controls.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes or ketones from oxidation.
  • Amines or alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

a. Substituent Effects

  • Chloroethyl vs. Chlorobenzyl : The chloroethyl group (as in 40722-80-3) confers higher reactivity in alkylation reactions, making it a key intermediate in cytotoxic drug synthesis . In contrast, a chlorobenzyl group (hypothetical) would increase lipophilicity (LogP ~2.5 estimated), favoring blood-brain barrier penetration .

b. Physicochemical Properties

  • Solubility : The chloroethyl analog’s lower molecular weight (174.07) enhances water solubility, whereas phenylpropenyl (232.72) and chlorobenzyl derivatives are likely less soluble .
  • Stability : Propenyl-linked compounds (e.g., CH4424852210) may exhibit photodegradation risks due to the conjugated double bond .

Biological Activity

Overview

3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride is a chemical compound of significant interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its structure features a chlorobenzyl group attached to an amino-propanol backbone, forming a hydrochloride salt that enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity, which can lead to various biological responses such as:

  • Inhibition of microbial growth : This may occur through disruption of bacterial cell membranes or interference with essential metabolic processes.
  • Induction of apoptosis in cancer cells : The compound may activate pathways that lead to programmed cell death, thereby reducing tumor viability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with significant inhibition of biofilm formation observed at concentrations as low as 8 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Biofilm Inhibition
Staphylococcus aureus8 µg/mLYes
Staphylococcus epidermidis4 µg/mLYes

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated cytotoxic effects with IC50 values below 10 µg/mL for some derivatives, indicating strong activity against these cancer types.

Cell Line IC50 (µg/mL) Activity Level
HeLa<10High
MCF-711.20–93.46Moderate to High
SKOV-37.87–70.53High

These results underscore the compound's potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial effects of various compounds, including this compound, highlighted its ability to inhibit biofilm formation in clinical strains of S. aureus and S. epidermidis . The results indicated that at specific concentrations, the compound not only inhibited bacterial growth but also prevented the establishment of biofilms, which are critical in chronic infections.
  • Anticancer Evaluation : Another research effort focused on the anticancer properties of this compound revealed promising results against cervical and breast cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a potentially novel approach to cancer treatment.

Q & A

Q. What are the established synthetic routes for 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

  • Route 1 : Reaction of 3-aminopropanol with ethylene oxide under ethoxidation and N,O-protection, followed by alcohol chlorination .
  • Route 2 : Use of phosphorus oxychloride (POCl₃) with intermediates like diethanolamine or ifosfamide derivatives, involving dehydrochlorination steps .

Q. Key Variables :

  • Temperature : Elevated temperatures (>80°C) accelerate chlorination but may increase side-product formation.
  • Catalysts : Acidic conditions (e.g., HCl) enhance protonation of intermediates, improving reaction specificity .
  • Purification : Recrystallization in ethanol/water mixtures is critical to achieve >95% purity .

Q. How can NMR spectroscopy confirm the molecular structure of this compound?

  • ¹H NMR : Signals at δ 3.6–3.8 ppm (hydroxyl proton), δ 2.6–3.2 ppm (methylene groups adjacent to the amino moiety), and δ 7.2–7.4 ppm (aromatic protons from the 2-chlorobenzyl group) are diagnostic .
  • ¹³C NMR : Peaks near δ 45–50 ppm (N-CH₂) and δ 60–65 ppm (C-OH) validate the propanol backbone .
  • DEPT-135 : Differentiates CH₂ and CH₃ groups in the aliphatic chain .

Q. What solubility properties should guide solvent selection for experimental protocols?

  • High Solubility : Water (>50 mg/mL at 25°C due to hydrochloride salt formation) and methanol (>100 mg/mL) .
  • Low Solubility : Non-polar solvents like hexane (<1 mg/mL).
  • Mixed Systems : Ethanol/water (1:1 v/v) optimizes solubility for kinetic studies .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as over-chlorination or dimerization?

  • Controlled Reagent Addition : Slow addition of POCl₃ reduces exothermic side reactions .
  • Protection-Deprotection : Use of tert-butyloxycarbonyl (Boc) groups on the amino moiety prevents unwanted alkylation .
  • In Situ Monitoring : FT-IR tracking of N-H stretching (3300 cm⁻¹) ensures reaction progress without byproducts .

Q. How does the 2-chlorobenzyl group influence reactivity compared to halogen-substituted analogs?

  • Electron-Withdrawing Effect : The chlorine atom increases electrophilicity at the benzylic carbon, enhancing nucleophilic substitution rates (e.g., SN2 with thiols) .

  • Comparative Data :

    SubstituentRelative Reactivity (vs. H)
    2-Cl2.5×
    4-Br1.8×
    4-F1.3×
    Data derived from analogs in .

Q. How can conflicting solubility or stability data in literature be resolved experimentally?

  • Controlled Replication : Repeat measurements under standardized conditions (e.g., 25°C, inert atmosphere) to isolate environmental variables .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
  • pH Dependence : Assess stability across pH 2–12; hydrochloride salt degrades above pH 8 via deprotonation .

Q. What analytical methods address challenges in purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5% detection limit) .
  • LC-MS : Identifies chlorinated byproducts (e.g., dimer m/z 347.1) via ESI+ mode .
  • Elemental Analysis : Validate Cl content (theoretical: 20.3%; experimental tolerance ±0.5%) .

Q. What derivatization approaches expand its utility in pharmacological studies?

  • Acylation : React with acetyl chloride to produce amide derivatives for enhanced blood-brain barrier penetration .
  • Oxidation : Convert the hydroxyl group to a ketone using CrO₃, enabling Schiff base formation with targeting moieties .
  • Complexation : Coordinate with transition metals (e.g., Cu²⁺) for redox-active prodrug systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride
Reactant of Route 2
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3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride

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